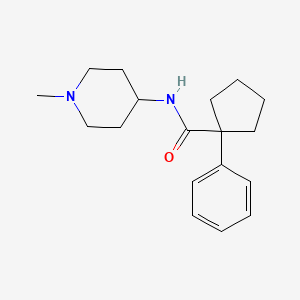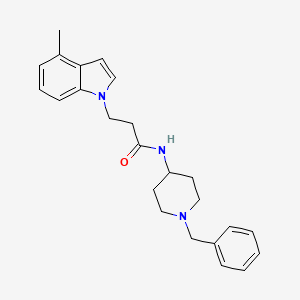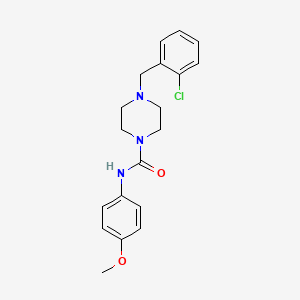![molecular formula C18H18ClNO3 B5380088 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CPMEP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CPMEP belongs to the class of compounds known as phenols and has been found to have various biochemical and physiological effects on the body.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain receptors in the brain, such as the GABA-A receptor and the NMDA receptor. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have anticonvulsant properties by modulating the activity of certain ion channels in the brain. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have analgesic properties by modulating the activity of certain receptors involved in pain sensation.
Advantages and Limitations for Lab Experiments
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, there are also limitations to using 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol and its potential for modulating the activity of ion channels and receptors in the brain. Finally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol are needed to determine the optimal dosage and administration route for potential clinical applications.
Synthesis Methods
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl morpholine, followed by the reaction of the resulting product with 2-oxoethyl phenol. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticonvulsant, and analgesic properties. 4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-5-3-14(4-6-15)17-12-20(9-10-23-17)18(22)11-13-1-7-16(21)8-2-13/h1-8,17,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNDCQSUQIXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)
